molecular formula C12H12ClN3OS2 B5718747 N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5718747
M. Wt: 313.8 g/mol
InChI Key: ZOQOZKYBIZFJGD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as CMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPTA belongs to the class of thioacetamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell growth, such as topoisomerase II and carbonic anhydrase IX. It may also act by modulating the activity of ion channels involved in epilepsy, such as the GABA-A receptor. In inflammation, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide may act by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to have various biochemical and physiological effects. In cancer research, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In epilepsy research, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to increase the threshold for seizure activity and reduce the duration of seizures. In inflammation research, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed by various analytical techniques. It has been shown to have potent pharmacological properties, making it a promising candidate for drug development. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. First, further studies are needed to elucidate its mechanism of action, which will help in the design of more effective drugs. Second, studies are needed to evaluate its potential toxicity and side effects, which will help in the development of safe drugs. Third, studies are needed to evaluate its efficacy in various diseases, including cancer, epilepsy, and inflammation. Fourth, studies are needed to evaluate its pharmacokinetic properties, which will help in the design of optimal dosing regimens. Finally, studies are needed to evaluate its potential for combination therapy with other drugs, which may enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the reaction between 3-chloro-4-methylbenzoyl chloride and 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of triethylamine. The reaction yields N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide as a white solid with a melting point of 137-139°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anticonvulsant, and anti-inflammatory properties. In cancer research, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In epilepsy research, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to reduce seizure activity in animal models. In inflammation research, N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-7-3-4-9(5-10(7)13)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQOZKYBIZFJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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